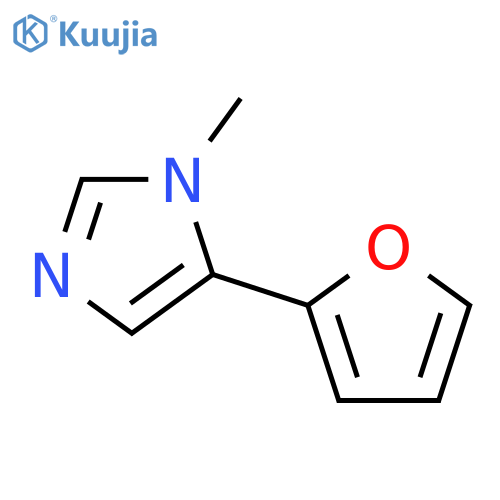Cas no 214553-52-3 (5-(furan-2-yl)-1-methyl-1H-imidazole)

214553-52-3 structure
商品名:5-(furan-2-yl)-1-methyl-1H-imidazole
5-(furan-2-yl)-1-methyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole,5-(2-furanyl)-1-methyl-
- 1H-Imidazole,5-(2-furanyl)-1-methyl-(9CI)
- 5-(furan-2-yl)-1-methyl-1H-imidazole
- EN300-318994
- 5-(2-furyl)-1-methyl-1h-imidazole
- 214553-52-3
-
- MDL: MFCD18808450
- インチ: InChI=1S/C8H8N2O/c1-10-6-9-5-7(10)8-3-2-4-11-8/h2-6H,1H3
- InChIKey: DUUCBYBVUADQSJ-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC=C1C1=CC=CO1
計算された属性
- せいみつぶんしりょう: 148.06374
- どういたいしつりょう: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 30.96
5-(furan-2-yl)-1-methyl-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318994-5.0g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
| Enamine | EN300-318994-5g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 5g |
$2110.0 | 2023-09-05 | ||
| Enamine | EN300-318994-10g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 10g |
$3131.0 | 2023-09-05 | ||
| Enamine | EN300-318994-0.25g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
| Enamine | EN300-318994-0.5g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-318994-0.05g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
| Enamine | EN300-318994-10.0g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
| Enamine | EN300-318994-1.0g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
| Enamine | EN300-318994-1g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 1g |
$728.0 | 2023-09-05 | ||
| Enamine | EN300-318994-0.1g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 0.1g |
$640.0 | 2025-03-19 |
5-(furan-2-yl)-1-methyl-1H-imidazole 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
214553-52-3 (5-(furan-2-yl)-1-methyl-1H-imidazole) 関連製品
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
